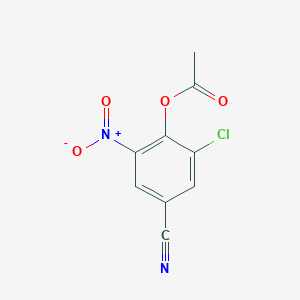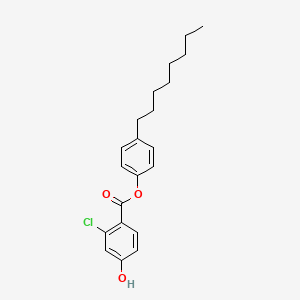
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is a chemical compound with the molecular formula C21H25ClO3 It is known for its unique structure, which includes a benzoic acid core substituted with chlorine, hydroxyl, and octylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzoic acid or 2-chloro-4-hydroxybenzophenone.
Reduction: Formation of 2-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of 2-amino-4-hydroxybenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The octylphenyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-hydroxy-: Known for its use as a preservative and antimicrobial agent.
2-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the octylphenyl group, which may affect its solubility and biological activity.
4-Octylphenol: Used in the synthesis of various esters and known for its endocrine-disrupting properties.
Uniqueness
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the octylphenyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and its overall bioavailability. The chlorine and hydroxyl groups provide sites for further chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
50687-74-6 |
|---|---|
Fórmula molecular |
C21H25ClO3 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
(4-octylphenyl) 2-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-8-16-9-12-18(13-10-16)25-21(24)19-14-11-17(23)15-20(19)22/h9-15,23H,2-8H2,1H3 |
Clave InChI |
NDURWBNONNSWNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


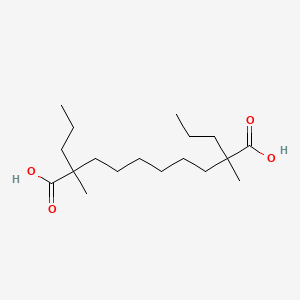
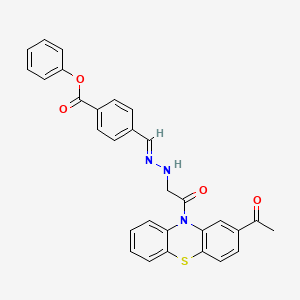
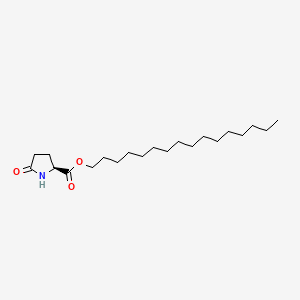
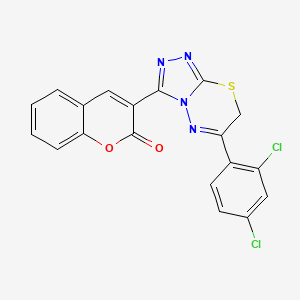
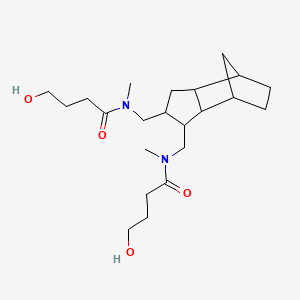
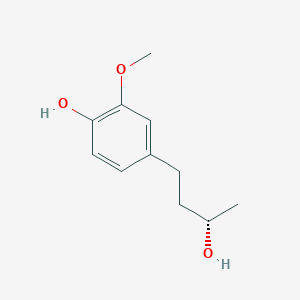
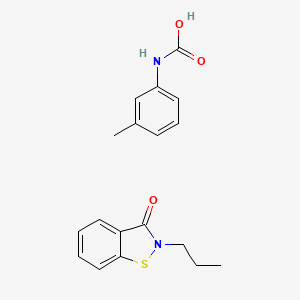
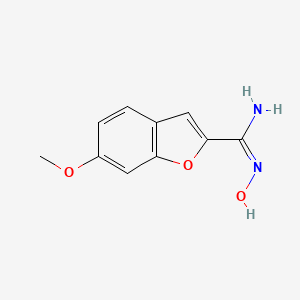
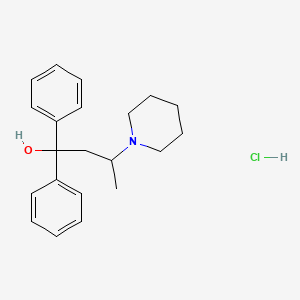


![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)

